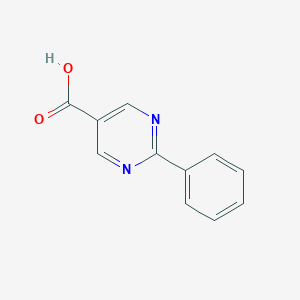

2-Phenylpyrimidine-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAIYSRFGWBZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353651 | |

| Record name | 2-Phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122773-97-1 | |

| Record name | 2-Phenyl-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122773-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenylpyrimidine-5-carboxylic acid molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Phenylpyrimidine-5-carboxylic Acid

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyrimidine core linked to a phenyl group and a carboxylic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive analysis of the molecule's structure, conformational preferences, and physicochemical properties. We delve into the synthetic pathways, the critical role of the dihedral angle between the aromatic rings, and the experimental and computational methodologies used for its characterization. The discussion is framed within the context of drug development, highlighting how the molecule's structural features influence its biological activity and application as a privileged scaffold in designing targeted therapies.

Introduction: The Significance of the Phenylpyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleobases, vitamins, and a wide array of pharmaceuticals.[1] When substituted with a phenyl group at the 2-position and a carboxylic acid at the 5-position, the resulting molecule, this compound, emerges as a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as a robust starting point for developing new drugs.[1][2]

The unique arrangement of its functional groups allows for a diverse range of non-covalent interactions with biological macromolecules:

-

Phenyl Group : Facilitates π-π stacking and hydrophobic interactions with aromatic residues in enzyme active sites, enhancing binding affinity.[2]

-

Pyrimidine Core : The nitrogen atoms act as hydrogen bond acceptors and contribute to the overall electronic character of the molecule.

-

Carboxylic Acid : Serves as a key hydrogen bond donor and acceptor and can engage in ionic interactions, anchoring the molecule within a target's binding pocket.[2]

Understanding the precise three-dimensional structure and conformational dynamics of this scaffold is paramount for rational drug design. The spatial arrangement of these functional groups, dictated by bond lengths, angles, and rotational freedom, directly impacts the molecule's ability to fit into a binding site and exert a biological effect. This guide provides a detailed exploration of these structural characteristics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound (C₁₁H₈N₂O₂) is defined by the covalent linkage of its three core components. The molecule's properties are a composite of these functional groups, leading to a specific profile relevant to its use in drug development.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | PubChem[3] |

| Molecular Weight | 200.19 g/mol | PubChem[3] |

| Melting Point | 282-284 °C | ChemicalBook[4] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

| Polar Surface Area | 63.1 Ų | PubChem[3] |

| LogP (Computed) | 1.4 | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

These properties, particularly the balance between lipophilicity (LogP) and polarity (Polar Surface Area, H-bond donors/acceptors), are critical determinants of a molecule's "drug-likeness," influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives can be achieved through several established routes in heterocyclic chemistry. A common and effective strategy involves the cyclocondensation of an amidine with a three-carbon building block, followed by functional group manipulation.

General Synthetic Protocol

A plausible and high-yielding approach for creating the 2-phenylpyrimidine-5-carboxylic ester scaffold involves the reaction of benzamidinium salt with an appropriate propen-1-ol derivative.[5] The resulting ester can then be hydrolyzed to yield the final carboxylic acid.

Step-by-Step Methodology:

-

Amidine Formation : Benzamidine is typically used as its hydrochloride salt. It provides the N-C-N fragment and the C2-phenyl substituent of the final pyrimidine ring.

-

Cyclocondensation : The benzamidine salt is reacted with a reagent like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[5] This reaction is a condensation process that forms the pyrimidine ring in a single step, yielding the methyl or ethyl ester of this compound. The reaction is typically performed in a suitable solvent like ethanol or methanol.

-

Ester Hydrolysis : The resulting ester is subjected to basic hydrolysis, commonly using an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent mixture such as methanol/water or THF/water.[6]

-

Acidification and Isolation : After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified with an acid like HCl. This protonates the carboxylate salt, causing the this compound to precipitate out of the solution as a solid, which can then be isolated by filtration, washed, and dried.[6]

Synthetic Workflow Diagram

Caption: Visualization of the key dihedral angle in 2-phenylpyrimidine.

Carboxylic Acid Group Conformation

The carboxylic acid group at the C5 position also has rotational freedom. It is generally expected to be co-planar with the pyrimidine ring to maximize conjugation. This planarity is crucial for its role as a hydrogen-bonding anchor in interactions with biological targets.

Experimental and Computational Characterization

A combination of experimental techniques and computational modeling is used to elucidate the precise structural details of molecules like this compound.

Experimental Methodologies

-

X-Ray Crystallography : This is the gold standard for determining the solid-state structure of a molecule. A single-crystal X-ray diffraction experiment would provide definitive data on bond lengths, bond angles, and the crucial phenyl-pyrimidine dihedral angle in the crystal lattice. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and connectivity of the atoms. [6][8]Advanced NMR techniques like the Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of protons, offering insights into the solution-state conformation.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the key functional groups, such as the C=O stretch of the carboxylic acid and the characteristic vibrations of the aromatic rings. [8] Expected Spectroscopic Signatures

| Technique | Expected Signature |

| ¹H NMR | Aromatic protons on the phenyl and pyrimidine rings would appear in the δ 7.0-9.5 ppm region. The carboxylic acid proton would be a broad singlet at a downfield shift (>10 ppm). [8] |

| ¹³C NMR | Distinct signals for each carbon atom, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (~160-170 ppm). [8] |

| IR | A strong C=O stretching band around 1680-1710 cm⁻¹ for the carboxylic acid. A broad O-H stretch from ~2500-3300 cm⁻¹. C=N and C=C stretching bands in the 1400-1600 cm⁻¹ region. |

Computational Modeling

In the absence of experimental crystal data, computational methods are invaluable. Density Functional Theory (DFT) and other quantum mechanical calculations can be used to:

-

Calculate the lowest energy conformation of the molecule.

-

Predict the phenyl-pyrimidine dihedral angle.

-

Map the potential energy surface for rotation around the C-C bond, revealing the energy barrier between different conformations.

-

Simulate theoretical NMR and IR spectra to compare with experimental data.

Workflow for Structural Elucidation

Caption: Integrated workflow for structural characterization.

Relevance in Drug Discovery

The 2-phenylpyrimidine scaffold is a validated starting point for inhibitors of various enzymes. Its structural and conformational properties are key to its success.

-

Antifungal Agents : Derivatives of 2-phenylpyrimidine have been designed as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis. [9][10]The specific twisted conformation allows the molecule to fit into the hydrophobic active site of CYP51, while substituents can be modified to optimize binding and selectivity.

-

Anticancer Agents : The scaffold is also used to develop kinase inhibitors. [2]For example, by modifying the functional groups, derivatives can be targeted to the ATP-binding site of kinases involved in cancer signaling pathways. The conformation dictates how well the inhibitor mimics the binding mode of ATP. Molecular docking studies on related pyrimidine derivatives show that the specific arrangement of hydrogen bond donors and acceptors, governed by the core conformation, is critical for potent inhibition. [11] The semi-rigid nature of the scaffold, with its defined but slightly flexible dihedral twist, is advantageous. It reduces the entropic penalty upon binding compared to a fully flexible molecule, while still allowing for induced fit into the target's active site.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a finely tuned scaffold with significant potential in modern drug discovery. Its molecular structure is characterized by a non-planar conformation, with a distinct dihedral angle between the phenyl and pyrimidine rings that results from a delicate interplay of steric and electronic effects. This defined three-dimensional architecture, combined with the strategic placement of hydrogen bonding and hydrophobic groups, makes it an ideal building block for designing potent and selective enzyme inhibitors. A thorough understanding of its synthesis, structure, and conformational dynamics, achieved through a combination of experimental and computational methods, is essential for fully exploiting its therapeutic potential.

References

- Benchchem. (n.d.). 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid.

- Perdih, A., & Dolenc, M. S. (2007). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 12(5), 1054-1066. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Chemdad Co., Ltd. (n.d.). 2-PHENYL-PYRIMIDINE-5-CARBOXYLIC ACID.

- Wang, Y., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. [Link]

- Yue, K., et al. (n.d.). The dihedral angles of two aromatic ring planes in complexes 4-6.

- Study.com. (n.d.). Provide a brief explanation for the observed inter-ring dihedral angles.

- Wieczorek, R., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6953. [Link]

- ResearchGate. (n.d.). Model compounds 1 to 4 and the definitions of dihedral angles.

- Benchchem. (n.d.). A Comparative Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery.

- ResearchGate. (n.d.). The dihedral angle between two phenyl planes and the distance of the phenyl rings.

- University of California, Davis. (2019). CHEM 245 - Dihedral angles.

- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(39), 27357-27381. [Link]

- SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester.

- PubMed. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link]

- Figueroa-Valverde, L., et al. (2020). Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Journal of Chemistry, 2020, 1-10.

- National Center for Biotechnology Information. (n.d.). Different conformational families of pyrimidine.purine.pyrimidine triple helices depending on backbone composition.

- Tzani, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(3), 915. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-PHENYL-PYRIMIDINE-5-CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 2-Phenylpyrimidine Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the screening of 2-phenylpyrimidine derivatives for various biological activities. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated screening cascade.

Introduction: The Therapeutic Potential of the 2-Phenylpyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in the building blocks of life, namely nucleic acids (uracil, thymine, and cytosine)[1]. This inherent biological relevance has made pyrimidine and its derivatives, particularly 2-phenylpyrimidines, a privileged structure in medicinal chemistry. The introduction of a phenyl group at the second position of the pyrimidine ring creates a versatile core that can be readily functionalized, leading to a diverse array of compounds with a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral effects, making the 2-phenylpyrimidine scaffold a fertile ground for the discovery of novel therapeutic agents.[2][3][4] This guide will delineate the common and effective screening methodologies to identify and characterize the biological activities of this promising class of compounds.

Part 1: Anticancer Activity Screening

Derivatives of 2-phenylpyrimidine have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and telomerase inhibition.[5][6] A systematic screening approach is crucial to identify the most potent and selective compounds.

General Workflow for Anticancer Screening

The screening process for anticancer activity typically follows a tiered approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies for promising candidates.

Caption: A generalized workflow for the anticancer screening of 2-phenylpyrimidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8]

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[7]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-phenylpyrimidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity

| Compound ID | Target Cell Line | IC50 (µM)[5] |

| 11g | HL60 | 3.66 |

| 11g | Raji | 6.98 |

| 11g | Ramos | 5.39 |

| Ibrutinib (Control) | Raji | >10 |

Part 2: Antimicrobial Activity Screening

The pyrimidine scaffold is a key component of many antimicrobial agents. 2-Phenylpyrimidine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][3][4]

General Workflow for Antimicrobial Screening

The screening for antimicrobial activity involves an initial qualitative assessment followed by quantitative determination of the minimum inhibitory concentration.

Caption: A streamlined workflow for the antimicrobial screening of 2-phenylpyrimidine derivatives.

Experimental Protocol: Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of the test compounds.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth.

-

Plate Inoculation: Evenly spread the microbial suspension over the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Disc Application: Sterilize filter paper discs and impregnate them with a known concentration of the 2-phenylpyrimidine derivative. Place the discs on the inoculated agar surface. Include a vehicle control disc and a positive control disc with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[9]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This method provides a quantitative measure of the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Step-by-Step Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the 2-phenylpyrimidine derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a standard antimicrobial agent.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Data Presentation: Antimicrobial Activity

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL)[10] |

| VMA–13–06 | S. aureus | Not Reported | 32 - 128 |

| VMA–13–06 | E. coli | Not Reported | 32 - 128 |

| Norfloxacin (Control) | S. aureus | Not Reported | Comparable to VMA-13-06 |

| Norfloxacin (Control) | E. coli | Not Reported | Comparable to VMA-13-06 |

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[11][12]

General Workflow for Anti-inflammatory Screening

The screening for anti-inflammatory activity typically begins with in vitro enzyme inhibition assays followed by cell-based models of inflammation.

Caption: A representative workflow for the anti-inflammatory screening of 2-phenylpyrimidine derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX enzymes is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.[11][12]

Step-by-Step Protocol:

-

Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the 2-phenylpyrimidine derivatives.

-

Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, the test compound or a known inhibitor (e.g., Piroxicam, Meloxicam), and the TMPD substrate.[11][12]

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

-

Absorbance Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 610 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI = IC50(COX-1)/IC50(COX-2)) can then be calculated to assess the compound's preference for inhibiting COX-2.

Data Presentation: Anti-inflammatory Activity

| Compound ID | COX-1 IC50 (µM)[11] | COX-2 IC50 (µM)[11] | Selectivity Index (SI)[11] |

| L1 | >100 | 1.8 | >55.5 |

| L2 | >100 | 2.5 | >40.0 |

| Meloxicam (Control) | 25 | 1.5 | 16.7 |

| Piroxicam (Control) | 2.5 | 5.0 | 0.5 |

Part 4: Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity.[13][14] For 2-phenylpyrimidine derivatives, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[1]

A general SAR model for 2-phenylpyrimidine derivatives can be conceptualized as follows:

Caption: A simplified Structure-Activity Relationship (SAR) model for 2-phenylpyrimidine derivatives.

For instance, in the context of Bruton's tyrosine kinase (BTK) inhibitors, the pyrimidine core and an N-phenylacrylamide pharmacophore are crucial for binding.[5] The introduction of a chloro substituent at the C-5 position of the pyrimidine core has been shown to be more favorable than a fluoro substituent due to stronger hydrophobicity in the binding site.[5] Such insights are invaluable for the rational design of more effective therapeutic agents.

Conclusion

The 2-phenylpyrimidine scaffold represents a highly versatile and promising platform for the discovery of new drugs with a wide range of biological activities. A systematic and rigorous screening cascade, as outlined in this guide, is essential for the identification and characterization of lead compounds. By integrating in vitro and cell-based assays with mechanistic studies and SAR analysis, researchers can effectively navigate the complex process of drug discovery and development, ultimately translating the therapeutic potential of 2-phenylpyrimidine derivatives into novel clinical candidates.

References

- Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2019). RSC Advances. [Link]

- Antibacterial activity of pyrimidine derivatives. (2022).

- Screening studies of antimicrobial activity of pyrimidine derivative. (2021).

- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry. [Link]

- Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Publishing. [Link]

- Therapeutic potential of heterocyclic pyrimidine scaffolds. (2018). Chemistry Central Journal. [Link]

- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega. [Link]

- Further investigations on the antinflammatory activity of some 2-phenylpyrazolol [1,5-a]pyrimidine compounds. (1981). Il Farmaco; edizione scientifica. [Link]

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).

- Synthesis, pharmacological and biological screening of some novel pyrimidine derivatives. (2015). Medicinal Chemistry Research. [Link]

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. [Link]

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]

- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2020).

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024).

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). Future Medicinal Chemistry. [Link]

- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2022). MDPI. [Link]

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Journal of Applied Pharmaceutical Science. [Link]

- Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities. (2023).

- 2 Preclinical Screening for New Anticancer Agents. (2004).

- Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. (2016). Saudi Pharmaceutical Journal. [Link]

- Structure-activity relationship (SAR). (n.d.). GARDP Revive. [Link]

- Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). (n.d.). Imperial College London. [Link]

- Structure-Activity Relationship (SAR). (2024).

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry. [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 14. journals.sumathipublications.com [journals.sumathipublications.com]

Spectroscopic Characterization of 2-Phenylpyrimidine-5-carboxylic Acid: A Technical Guide

Disclaimer: The spectroscopic data presented in this guide are predicted based on the chemical structure of 2-Phenylpyrimidine-5-carboxylic acid and established principles of spectroscopic interpretation. Experimental data for this specific compound was not available in the public domain at the time of this writing. This guide is intended for educational and research purposes to illustrate the expected spectral characteristics of this molecule.

Introduction

This compound is a heterocyclic compound incorporating a pyrimidine ring, a phenyl substituent, and a carboxylic acid functional group.[1] As with many substituted pyrimidines, this molecule holds potential interest for researchers in medicinal chemistry and drug development, where the pyrimidine scaffold is a common feature in biologically active molecules.[2][3] A thorough spectroscopic characterization is the cornerstone of modern chemical research, providing unambiguous confirmation of a molecule's structure and purity. This guide offers a detailed technical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, designed for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Analysis Workflow

The structural confirmation of this compound relies on a synergistic approach where each spectroscopic technique provides complementary information.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to ensure homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Broad Singlet | 1H | COOH |

| ~9.2 | Singlet | 2H | H-4, H-6 (Pyrimidine) |

| ~8.5 - 8.3 | Multiplet | 2H | H-2', H-6' (Phenyl) |

| ~7.6 - 7.4 | Multiplet | 3H | H-3', H-4', H-5' (Phenyl) |

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Carboxylic Acid Proton: A highly deshielded, broad singlet is anticipated for the carboxylic acid proton, typically appearing above 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Pyrimidine Protons: The two equivalent protons on the pyrimidine ring (H-4 and H-6) are expected to appear as a singlet in the aromatic region, likely around 9.2 ppm. Their significant downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms and the aromatic ring current.

-

Phenyl Protons: The protons of the phenyl group will present as multiplets in the aromatic region. The ortho-protons (H-2' and H-6') are expected to be the most downfield of the phenyl signals due to their proximity to the electron-withdrawing pyrimidine ring. The meta- (H-3', H-5') and para- (H-4') protons will likely appear as a more complex multiplet at a slightly upfield position.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~163 | C-2 (Pyrimidine) |

| ~158 | C-4, C-6 (Pyrimidine) |

| ~137 | C-1' (Phenyl) |

| ~131 | C-4' (Phenyl) |

| ~129 | C-2', C-6' (Phenyl) |

| ~128 | C-3', C-5' (Phenyl) |

| ~120 | C-5 (Pyrimidine) |

Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have the most downfield chemical shift, typically around 165 ppm.

-

Pyrimidine Carbons: The carbons of the pyrimidine ring will be in the aromatic region. The carbon attached to the phenyl group (C-2) and the carbons adjacent to the nitrogen atoms (C-4, C-6) will be significantly deshielded. The carbon bearing the carboxylic acid group (C-5) will also be in this region but likely at a more upfield position compared to the other pyrimidine carbons.

-

Phenyl Carbons: The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry. The ipso-carbon (C-1') attached to the pyrimidine ring will be a quaternary carbon with a relatively weak signal. The other phenyl carbons will appear in the typical aromatic region of 120-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Obtain a background spectrum of the clean ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1580, ~1450 | Medium to Strong | C=C and C=N stretch (Aromatic Rings) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~920 | Broad, Medium | O-H bend (Carboxylic Acid) |

| ~770, ~690 | Strong | C-H out-of-plane bend (Aromatic) |

Interpretation of IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ will correspond to the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

Aromatic Stretches: Several bands of medium to strong intensity between 1600 cm⁻¹ and 1450 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the phenyl and pyrimidine rings.

-

C-O Stretch and O-H Bend: A medium intensity band around 1300 cm⁻¹ for the C-O stretch and a broad band around 920 cm⁻¹ for the out-of-plane O-H bend are also characteristic of a carboxylic acid.

-

Aromatic C-H Bends: Strong bands in the fingerprint region, particularly around 770 cm⁻¹ and 690 cm⁻¹, would suggest a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Data can be acquired in both positive and negative ion modes.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 201.06 | [M+H]⁺ |

| 199.05 | [M-H]⁻ |

| 155.06 | [M-COOH]⁺ or [M-H-CO₂]⁻ |

| 128.05 | [C₉H₆N₂]⁺ |

| 102.05 | [C₆H₅CN]⁺ |

| 77.04 | [C₆H₅]⁺ |

Interpretation of Mass Spectrum

The mass spectrum will confirm the molecular weight and provide clues about the molecule's structure through its fragmentation.

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 201.06. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 199.05. The molecular formula of this compound is C₁₁H₈N₂O₂ with a monoisotopic mass of 200.06 Da.[4][5]

-

Key Fragmentation Pathways:

-

Loss of COOH or CO₂: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (45 Da) or the loss of carbon dioxide (44 Da) from the deprotonated molecule. This would lead to a fragment ion at m/z 155.

-

Fragmentation of the Pyrimidine Ring: Subsequent fragmentation could involve the cleavage of the pyrimidine ring.

-

Phenyl Cation: The presence of a phenyl group would likely result in a fragment ion at m/z 77, corresponding to the phenyl cation.

-

Caption: A simplified predicted fragmentation pathway for this compound in positive ion mode.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and self-validating system for the structural confirmation of this molecule. While the data presented is predictive, it is grounded in the established principles of spectroscopy and serves as a robust framework for researchers working with this and related heterocyclic compounds. Experimental verification remains the gold standard, and this guide should be used as a reference for interpreting experimentally acquired data.

References

- MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.

- Organic Chemistry Portal. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.

- SciSpace. (n.d.). Organic Preparations and Procedures International.

- Web of Science Group. (n.d.). ORGANIC PREPARATIONS AND PROCEDURES INTERNATIONAL - Impact Factor, Quartile, Ranking.

- Chegg.com. (2021, August 15). Solved The MS, IR, 1H-NMR and 13C-NMR spectra of an organic...

- SciSpace. (n.d.). Organic preparations and procedures international.

- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5.

- YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].

- Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules.

- National Center for Biotechnology Information. (2024, July 25). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023).

Sources

- 1. This compound | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Phenyl-pyrimidine-5-carboxylic acid | 122773-97-1 | XEA77397 [biosynth.com]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Phenylpyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) for Researchers, Scientists, and Drug Development Professionals.

Abstract

The 2-phenylpyrimidine core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for its remarkable versatility in targeting a wide array of biological entities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-phenylpyrimidine derivatives. By dissecting the impact of substitutions at each position of the pyrimidine and phenyl rings, we aim to furnish researchers and drug development professionals with a robust framework for the rational design of novel therapeutics. This document delves into the nuanced effects of structural modifications on potency, selectivity, and pharmacokinetic profiles, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Introduction: The Significance of the 2-Phenylpyrimidine Moiety

The pyrimidine ring is a fundamental heterocycle in nature, forming the basis of nucleobases in DNA and RNA. Its synthetic derivatives have become integral to a vast number of approved drugs, spanning therapeutic areas from oncology and inflammation to infectious diseases. The attachment of a phenyl group at the 2-position of the pyrimidine ring creates a scaffold with an ideal balance of structural rigidity and conformational flexibility, allowing for precise interactions with biological targets. This guide will systematically explore the SAR of this important class of compounds, providing a roadmap for optimizing their therapeutic potential.

The Core Scaffold: A Positional Analysis of Structure-Activity Relationships

The biological activity of 2-phenylpyrimidine derivatives is profoundly influenced by the nature and placement of substituents on both the pyrimidine and phenyl rings. Understanding the contribution of each position is critical for successful lead optimization.

Modifications of the Pyrimidine Ring

The pyrimidine ring offers several positions for substitution, with the C4, C5, and C6 positions being the most commonly explored.

The C4-position is frequently substituted with an amino group, which can serve as a crucial hydrogen bond donor and acceptor. The nature of the substituent on this amino group significantly impacts activity.

For instance, in a series of GPR119 agonists, an N-substituted 4-amino group was found to be essential for activity. The compound 9t , with a 2-(1-oxidopyridin-3-yl)ethyl substituent, demonstrated improved glucose tolerance in mice, highlighting the importance of this side chain in achieving the desired pharmacological effect.

In the context of Bruton's tyrosine kinase (BTK) inhibitors, a 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety of the pyrimidine core led to compound 11g , which exhibited potent anti-proliferative activity against leukemia cell lines, even surpassing the activity of the approved drug ibrutinib in some cases. This underscores the significant gains in potency that can be achieved by optimizing the C4-substituent.

Substitutions at the C5-position can influence the compound's conformation and provide additional interaction points with the target. In a study of polysubstituted pyrimidines as inhibitors of prostaglandin E2 production, it was found that the size of the C5 substituent plays a critical role. Interestingly, a shorter substituent at the C5-position (hydrogen or methyl) led to higher potency compared to a bulkier n-butyl group.

Conversely, in a series of phosphodiesterase 4 (PDE4) inhibitors, a 5-carbamoyl group was identified as a key feature for activity. Further modification of this carbamoyl moiety led to derivatives with significantly enhanced potency.

The C6-position is another important site for modification. In the development of 4-amino-2-phenylpyrimidine GPR119 agonists, a methyl group at the C6-position was found to be favorable for activity. The synthesis of 4,6-disubstituted-2-phenylpyrimidines often involves the reaction of chalcones with guanidine hydrochloride, allowing for the introduction of various aryl groups at both the C4 and C6 positions. This modular synthesis enables the exploration of a wide chemical space to optimize properties such as anti-inflammatory activity.

Modifications of the 2-Phenyl Ring

The 2-phenyl ring provides a large surface for interaction with the biological target, and its substitution pattern is a critical determinant of activity and selectivity.

Substituents at the para-position of the phenyl ring often extend into specific pockets of the target protein. In the GPR119 agonist 9t , a bromine atom at the para-position of the phenyl ring was found to be optimal. In a series of antifungal agents targeting CYP51, halogen substitutions on the phenyl ring were explored, with a 3-fluoro substituent being identified as beneficial for activity. This was attributed to the fluorine atom forming favorable interactions with surrounding amino acid residues.

Substituents at the ortho- and meta-positions can influence the dihedral angle between the phenyl and pyrimidine rings, thereby affecting the overall conformation of the molecule and its fit within the binding site. For BTK inhibitors, a 3-methylphenylcarbamoyl group at the C4-aniline was found to be highly effective, indicating that meta-substitution on a pendant phenyl ring can significantly enhance potency.

Therapeutic Applications and Mechanistic Insights

The versatility of the 2-phenylpyrimidine scaffold is evident in the wide range of biological targets it can be designed to inhibit.

Kinase Inhibition: A Dominant Application

A significant number of 2-phenylpyrimidine derivatives have been developed as kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: As mentioned, derivatives with specific substitutions have shown potent inhibition of BTK, a key target in B-cell malignancies.

-

Aurora Kinase Inhibitors: The 2-phenylpyrimidine scaffold has been utilized to develop inhibitors of Aurora kinases, which are critical for cell cycle regulation and are often overexpressed in cancer. Structure-based drug design has led to the identification of potent inhibitors that can induce the "DFG-out" inactive conformation of Aurora A kinase.

-

p38 MAP Kinase Inhibitors: This scaffold has also been explored for the development of inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

Other Therapeutic Areas

Beyond kinase inhibition, 2-phenylpyrimidine derivatives have shown promise in other therapeutic areas:

-

Antifungal Agents: By targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), 2-phenylpyrimidine derivatives have been developed as potent antifungal agents.

-

GPR119 Agonists: These compounds have been investigated as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.

-

Anti-inflammatory Agents: Derivatives of 2-phenylpyrimidine have demonstrated significant anti-inflammatory activity, for example, by inhibiting prostaglandin E2 production.

Data Presentation

Table 1: SAR of C4-Substituted 2-Phenylpyrimidine Derivatives as BTK Inhibitors

| Compound | C4-Aniline Substituent | Anti-proliferative Activity (Raji cells, IC50 in µM) | Reference |

| Ibrutinib (control) | - | 14.5 | |

| 11g | 3-methyl phenylcarbamoyl | 6.98 |

Table 2: SAR of C5-Substituted 2-Aminopyrimidines as PGE2 Inhibitors

| Compound | C5-Substituent | PGE2 Inhibition (IC50 in nM) | Reference |

| 2-Amino-4,6-diphenylpyrimidine | H | 3 | |

| 5-methyl derivative | CH3 | Potent | |

| 5-butyl derivative | n-Butyl | Less potent than H or CH3 |

Experimental Protocols

General Synthesis of 4,6-Disubstituted-2-phenylpyrimidin-2-amines

A common method for the synthesis of this class of compounds involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with guanidine.

Step 1: Synthesis of Chalcone (General Procedure)

-

To a solution of an appropriate aromatic aldehyde (10 mmol) and an acetophenone (10 mmol) in ethanol (50 mL), add 40% aqueous NaOH solution dropwise with stirring at 0-5 °C.

-

Continue stirring at room temperature for 4-6 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the desired chalcone.

Step 2: Synthesis of 2-Phenylpyrimidine (General Procedure)

-

A mixture of the chalcone (5 mmol) and guanidine hydrochloride (5 mmol) in dimethylformamide (DMF, 20 mL) is heated at reflux for 6-8 hours.

-

After cooling, the reaction mixture is poured into ice-water.

-

The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the final 2-phenylpyrimidine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the kinase enzyme, the appropriate substrate, and ATP in a suitable assay buffer.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of product formed or substrate consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization of Key Concepts

Core 2-Phenylpyrimidine Scaffold and Key Positions for Substitution

Caption: The 2-phenylpyrimidine scaffold with key substitution points.

General Workflow for SAR-driven Drug Design

Caption: A typical workflow for the SAR-driven optimization of 2-phenylpyrimidine compounds.

Conclusion and Future Perspectives

The 2-phenylpyrimidine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. The extensive body of research on its SAR has provided a clear set of guidelines for medicinal chemists to rationally design compounds with improved biological activity and drug-like properties. Future efforts in this area will likely focus on the development of more selective inhibitors, particularly in the kinase field, to minimize off-target effects. Furthermore, the exploration of novel substitutions and the use of advanced computational techniques will undoubtedly lead to the discovery of next-generation 2-phenylpyrimidine-based drugs with enhanced efficacy and safety profiles.

References

- Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.

- Negoro, K., et al. (2012). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. Bioorganic & Medicinal Chemistry. [Link]

- Kumar, N., et al. (2013). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.

- Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.

- Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.

- Li, et al. (2018). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. MedChemComm. [Link]

- Gao, Z., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

- Ghavipanjeh, F., et al. (2014). QSAR study of Phenoxypyrimidine Derivatives as Potent Inhibitors of p38 Kinase using different chemometric tools. Current Computer-Aided Drug Design. [Link]

- Janeba, Z., et al. (2018). Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production. European Journal of Medicinal Chemistry. [Link]

- Wang, Y., et al. (2025). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]

- Sankhe, K., et al. (2021). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Chemical Biology & Drug Design. [Link]

- Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters. [Link]

- Penido, C., et al. (2012). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry. [Link]

- Goto, T., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Sestito, S., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry. [Link]

- Wang, Y., et al. (2025). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Chinese Chemical Society.

- Wujec, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]

- Wang, Z., et al. (2015). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry. [Link]

- Fares, M., et al. (2021). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10).

- Sankhe, K., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

- Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

- Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

- S., S., & S., P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies. [Link]

- Faris, M., et al. (2024). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

- Butkiewicz, M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules. [Link]

- Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-Phenylpyrimidine-5-carboxylic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Within this vast chemical space, 2-Phenylpyrimidine-5-carboxylic acid represents a privileged core, offering a unique combination of structural rigidity, synthetic tractability, and a rich potential for diverse biological activities. This in-depth technical guide synthesizes the current understanding of the potential therapeutic targets of this compound and its close chemical analogs. By examining structure-activity relationships and the mechanistic basis of action for related compounds, we elucidate a compelling rationale for investigating this molecule's efficacy against key targets in oncology, immunology, and infectious diseases. This whitepaper provides not only a theoretical framework but also detailed, field-proven experimental protocols for target validation, empowering researchers to rigorously assess the therapeutic promise of this versatile chemical entity.

Introduction: The this compound Scaffold

The this compound molecule is characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and a carboxylic acid at the 5-position. This arrangement of functional groups provides a unique platform for molecular interactions within biological systems. The phenyl group can engage in hydrophobic and π-stacking interactions, while the pyrimidine core and its nitrogen atoms can participate in hydrogen bonding. Crucially, the carboxylic acid moiety is a key functional group, often involved in critical binding interactions with target proteins, and its presence is a recurring theme in the structure-activity relationships of pyrimidine-based inhibitors.[1]

While direct and extensive biological profiling of the parent this compound is not widely published, a wealth of data on its derivatives points towards several high-value therapeutic targets. This guide will focus on three primary areas where this scaffold has shown significant promise: the inhibition of Dihydroorotate Dehydrogenase (DHODH), the modulation of kinase activity, and the disruption of viral and fungal replication through enzyme inhibition.

Dihydroorotate Dehydrogenase (DHODH): A Prime Target in Cancer and Autoimmune Disease

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[2][3] This pathway is essential for the synthesis of DNA, RNA, and other vital biomolecules. While most normal cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily dependent on the de novo pathway.[2][4] This dependency makes DHODH a highly attractive target for the development of anticancer and immunosuppressive agents.[4]

The structural features of this compound are highly suggestive of DHODH inhibitory activity. The carboxylic acid group, in particular, is a key pharmacophoric element for many known DHODH inhibitors, where it mimics the carboxylate of the natural substrate, orotate.[1]

Mechanistic Rationale for DHODH Inhibition

The proposed mechanism of action for this compound as a DHODH inhibitor involves its binding to the active site of the enzyme, preventing the binding of the natural substrate, dihydroorotate. The phenyl group likely occupies a hydrophobic pocket within the active site, while the pyrimidine ring can form hydrogen bonds with key amino acid residues. The carboxylic acid is predicted to form a crucial salt bridge or hydrogen bond with a positively charged residue in the active site, anchoring the inhibitor in place.

Caption: Proposed binding mode of this compound in the DHODH active site.

Experimental Validation: DHODH Enzyme Inhibition Assay

To empirically determine the inhibitory potential of this compound against DHODH, a robust enzymatic assay is required. The following protocol is a well-established method for measuring DHODH activity.

Protocol: Spectrophotometric DHODH Inhibition Assay

-

Principle: This assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance of DCIP at 600 nm is monitored over time.

-

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 600 nm

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

-

In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control) to each well.

-

Prepare the reaction mixture containing assay buffer, 100 µM CoQ10, and 200 µM DCIP.

-

Add recombinant human DHODH to the reaction mixture to a final concentration of 5-10 nM.

-

Pre-incubate the enzyme with the test compound for 30 minutes at 25°C.[2]

-

Initiate the reaction by adding 500 µM DHO to each well.

-

Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.[2]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Expected Outcome: A potent DHODH inhibitor will show a concentration-dependent decrease in the rate of DCIP reduction.

| Compound | Target | IC50 (nM) | Reference |

| Brequinar | Human DHODH | 5.2 | [5] |

| Teriflunomide | Human DHODH | 24.5 | [6] |

| Leflunomide | Human DHODH | >10,000 | [6] |

Table 1: IC50 values of known DHODH inhibitors.

Kinase Inhibition: A Broad Avenue for Anticancer Therapy

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus of drug discovery efforts. The 2-phenylpyrimidine scaffold is a well-established core for a variety of kinase inhibitors.[7][8]

Potential Kinase Targets

Based on the structure-activity relationships of related compounds, several kinase families are of particular interest for this compound:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed or mutated in various cancers.

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for the survival of malignant B-cells.[7]

-

Aurora Kinases: Serine/threonine kinases that are essential for mitotic progression; their inhibition leads to cell cycle arrest and apoptosis.[8]

The 2-phenylpyrimidine core can act as a scaffold to present substituents that interact with the ATP-binding pocket of these kinases. The phenyl group can form interactions with the hydrophobic regions of the pocket, while the pyrimidine nitrogens can act as hydrogen bond acceptors, mimicking the adenine moiety of ATP.

Caption: A typical workflow for validating a kinase inhibitor.

Experimental Validation: EGFR Tyrosine Kinase Inhibition Assay

The following protocol details a common method for assessing the inhibitory activity of a compound against EGFR.

Protocol: ADP-Glo™ Kinase Assay for EGFR

-

Principle: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

Materials:

-

EGFR Kinase Enzyme System (containing EGFR kinase, substrate, reaction buffer, and DTT)[9]

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

This compound

-

White, opaque 96-well or 384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in a suitable buffer.

-

Set up the kinase reaction by adding the EGFR kinase, the peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound to the wells of the plate.

-

Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Antiviral and Antifungal Potential

The pyrimidine core is a fundamental building block of nucleosides, making pyrimidine analogs excellent candidates for antiviral and antifungal therapies that target nucleic acid synthesis or other essential viral/fungal enzymes.[10][11]

Potential Viral and Fungal Targets

-

Influenza Neuraminidase: This enzyme is crucial for the release of newly formed virus particles from infected cells. Its inhibition traps the viruses at the cell surface, preventing the spread of infection.[12][13][14]

-

Fungal Cytochrome P450 14α-demethylase (CYP51): This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.[10][11]

Experimental Validation: Influenza Neuraminidase Inhibition Assay

Protocol: Chemiluminescent Neuraminidase Inhibition Assay

-

Principle: This assay utilizes a chemiluminescent substrate that, when cleaved by neuraminidase, produces light. The reduction in light emission in the presence of an inhibitor corresponds to its inhibitory activity.[14]

-

Materials:

-

Influenza virus (e.g., A/H1N1 or A/H3N2 strains)

-

NA-Star® Influenza Neuraminidase Inhibitor Resistance Detection Kit

-

This compound

-

White, opaque 96-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

Add the diluted compound or control to the wells of the microplate.

-

Add a standardized amount of influenza virus to each well and incubate to allow for inhibitor binding.

-

Add the NA-Star® substrate to initiate the enzymatic reaction.

-

Incubate for a specified time at 37°C.

-

Add the accelerator solution and immediately measure the luminescent signal with a microplate luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition of neuraminidase activity for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

-

Experimental Validation: Fungal CYP51 Inhibition Assay

Protocol: Recombinant Human CYP51 Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the conversion of a substrate (e.g., lanosterol) to its product by recombinant human CYP51. The product formation is typically quantified by LC-MS/MS.[15][16]

-

Materials:

-

Recombinant human CYP51

-

Cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

NADPH

-

This compound

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a reaction mixture containing recombinant human CYP51, CPR, and a lipid mixture in a suitable buffer.

-

Add varying concentrations of this compound or a vehicle control.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding lanosterol and NADPH.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and extract the sterols.

-

Analyze the samples by LC-MS/MS to quantify the amount of product formed.

-

-

Data Analysis:

-

Determine the rate of product formation at each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The evidence from structurally related compounds strongly suggests that this molecule and its derivatives have the potential to modulate the activity of key therapeutic targets, including DHODH, various kinases, and essential viral and fungal enzymes. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to establish clear structure-activity relationships for each of the identified targets. Further optimization of hit compounds for potency, selectivity, and pharmacokinetic properties will be crucial for translating the potential of this versatile scaffold into clinically effective therapies.

References

- Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase subtype or neuraminidase antibody specificity. (2008). Methods in Molecular Biology. [Link]

- EGFR Biochemical Assays. (n.d.). [Source not specified, but likely a commercial or academic protocol collection].

- Bioluminescence-Based Neuraminidase Inhibition Assay for Monitoring Influenza Virus Drug Susceptibility in Clinical Specimens. (2016). Antimicrobial Agents and Chemotherapy. [Link]

- Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season. (2013). Public Health Reports. [Link]

- Influenza - Neuraminidase Inhibition Test. (n.d.). Animal and Plant Health Agency. [Link]

- ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment. (2022). JoVE. [Link]